

3-(1-Aminoethyl)benzonitrile hydrochloride

molecular weight and formula

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Compound of Interest

Compound Name: 3-(1-Aminoethyl)benzonitrile
hydrochloride

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An In-Depth Technical Guide to **3-(1-Aminoethyl)benzonitrile Hydrochloride** for Advanced Research

Authored by: A Senior Application Scientist

Introduction

3-(1-Aminoethyl)benzonitrile hydrochloride is a versatile bifunctional molecule of significant interest to the chemical and pharmaceutical research communities. As a synthetic intermediate, it provides a valuable scaffold incorporating a reactive primary amine and a cyano group on a benzene ring. These functional groups serve as key handles for constructing more complex molecular architectures, making it a crucial building block in the synthesis of novel organic compounds. Its structural motif is found in various pharmacologically active agents, highlighting its relevance in medicinal chemistry and drug discovery programs.^{[1][2]} This guide offers a comprehensive overview of its chemical properties, a validated synthesis protocol with mechanistic insights, robust analytical characterization methods, and critical safety information for laboratory applications.

Physicochemical and Structural Characteristics

The hydrochloride salt form of 3-(1-Aminoethyl)benzonitrile enhances its stability and aqueous solubility, making it more convenient for handling and use in various reaction conditions compared to its freebase form.^[3] A summary of its core properties is presented below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ ClN ₂	[3][4][5]
Molecular Weight	182.65 g/mol	[3][4][5]
IUPAC Name	3-(1-aminoethyl)benzonitrile;hydrochloride	[3]
CAS Number	1188264-05-2	[3][6]
Synonyms	1-(3-Cyanophenyl)ethylamine hydrochloride	[7]
Canonical SMILES	<chem>CC(C1=CC=CC(=C1)C#N)N.Cl</chem>	[3]
InChI Key	UMKDPZGKJZQZAY-UHFFFAOYSA-N	[3][5]
Parent Compound	3-(1-Aminoethyl)benzonitrile (CAS: 153994-67-3)	[3][7]

Synthesis Protocol: Reductive Amination of 3-Acetylbenzonitrile

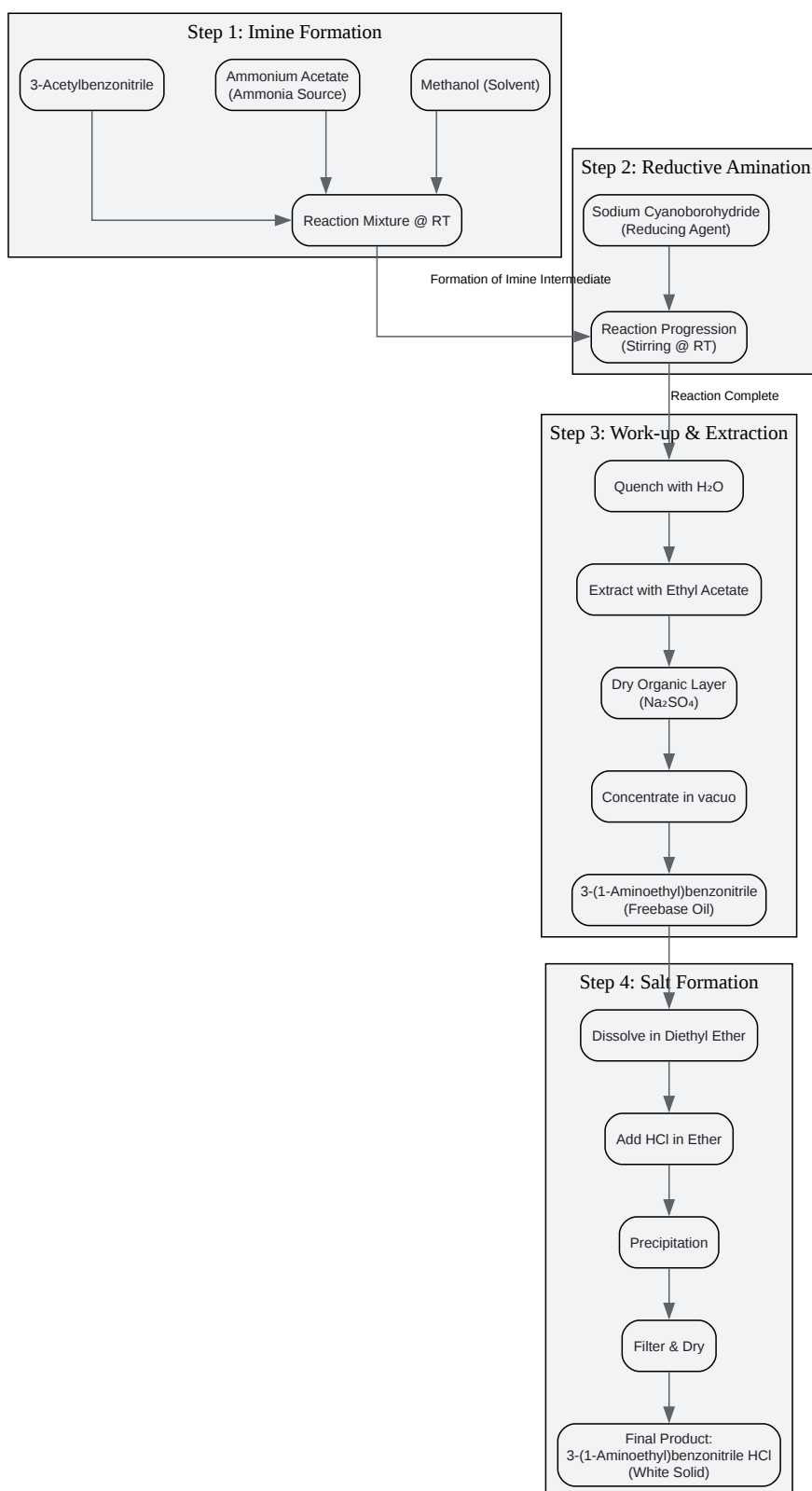
A common and reliable method for preparing 3-(1-Aminoethyl)benzonitrile is the reductive amination of 3-Acetylbenzonitrile. This process is typically followed by salt formation with hydrochloric acid to yield the target compound. The protocol below is designed to be self-validating, with explanations for each critical step.

Mechanistic Rationale

The synthesis proceeds via a two-step, one-pot reaction. First, the carbonyl group of 3-acetylbenzonitrile reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. This step is often acid-catalyzed. The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is critical. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH₃CN is selective for the protonated imine over the ketone starting material, which minimizes the formation of the corresponding alcohol byproduct and

maximizes the yield of the desired amine. The subsequent treatment with HCl in a non-protic solvent like diethyl ether or dioxane precipitates the amine as its stable hydrochloride salt.

Experimental Workflow Diagram



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Caption: Synthesis workflow for **3-(1-Aminoethyl)benzonitrile hydrochloride**.

Step-by-Step Methodology

- **Reaction Setup:** To a round-bottom flask charged with 3-acetylbenzonitrile (1.0 eq) and ammonium acetate (5.0-10.0 eq), add anhydrous methanol as the solvent. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
- **Reduction:** Cautiously add sodium cyanoborohydride (NaBH_3CN) (1.5 eq) portion-wise to the stirring mixture. Rationale: Portion-wise addition controls the reaction rate and any potential exotherm.
- **Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol.
- **Extraction:** Add ethyl acetate to the aqueous residue and basify with a saturated solution of sodium bicarbonate (NaHCO_3) to deprotonate the amine, facilitating its extraction into the organic layer. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude 3-(1-Aminoethyl)benzonitrile freebase, typically as an oil.
- **Salt Formation:** Dissolve the crude freebase in a minimal amount of anhydrous diethyl ether. To this solution, add a 2M solution of HCl in diethyl ether dropwise while stirring.
- **Isolation:** The hydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final product.

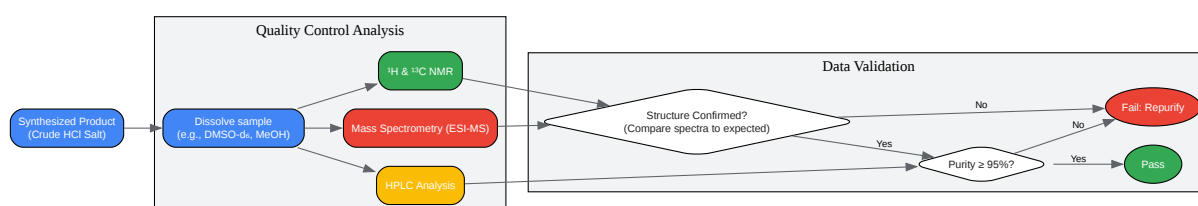
Analytical Validation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures the highest degree of confidence in the material's quality.

Characterization Techniques

- ^1H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure and electronic environment of hydrogen atoms. Expected signals include aromatic protons in the 7-8 ppm range, a quartet for the methine proton (CH) adjacent to the amine, and a doublet for the methyl group (CH_3).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule, including the characteristic signal for the nitrile carbon ($\text{C}\equiv\text{N}$) typically above 110 ppm and aromatic carbons between 120-140 ppm.
- Mass Spectrometry (MS): Determines the molecular weight of the freebase. Electrospray ionization (ESI-MS) should show a prominent ion corresponding to $[\text{M}+\text{H}]^+$ for the freebase ($\text{C}_9\text{H}_{10}\text{N}_2$), confirming the mass of 147.09.
- High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any unreacted starting materials or byproducts.

Analytical Workflow Diagram



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Caption: Quality control workflow for validating synthesized material.

Applications in Drug Discovery and Development

The benzonitrile moiety is a well-established pharmacophore in medicinal chemistry.[2] The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even as a reactive "warhead" in covalent inhibitors. The presence of the chiral α -aminoethyl side chain introduces a key stereocenter for probing specific interactions within biological targets like enzyme active sites or protein-protein interfaces.

- **Scaffold for Library Synthesis:** **3-(1-Aminoethyl)benzonitrile hydrochloride** serves as an excellent starting point for creating libraries of compounds for high-throughput screening. The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce diverse substituents.
- **Enzyme Inhibitors:** α -Amino nitriles have been successfully developed as reversible inhibitors of proteases, such as dipeptidyl peptidase IV (DPP-IV) inhibitors used in treating type 2 diabetes.[2] The nitrile group can form a reversible covalent bond with a catalytic serine residue in the enzyme's active site.
- **Potassium Channel Openers:** Benzonitrile derivatives have been investigated as potassium channel openers for conditions like urinary incontinence, where the nitrile group contributes to receptor binding.[8]

Safety, Handling, and Storage

Proper handling of **3-(1-Aminoethyl)benzonitrile hydrochloride** is essential due to its potential hazards.

GHS Hazard Identification

The compound is classified with the following hazards:

- Harmful if swallowed[3][9]
- Harmful in contact with skin[3][9]
- Harmful if inhaled[3][9]
- Causes skin irritation[3][9]
- Causes serious eye irritation[3][9]

- May cause respiratory irritation[3][9]

Recommended Procedures

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the material.[10]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

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